N-benzyl-2-chloro-N,4-dimethylbenzamide
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Overview
Description
N-benzyl-2-chloro-N,4-dimethylbenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group, a chlorine atom, and two methyl groups attached to the benzamide core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-chloro-N,4-dimethylbenzamide typically involves the reaction of 2-chloro-4-dimethylbenzoyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. Continuous flow reactors and automated systems are often employed to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-benzyl-2-chloro-N,4-dimethylbenzamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of N-benzyl-2-amino-N,4-dimethylbenzamide.
Oxidation: Formation of 2-chloro-4-dimethylbenzoic acid.
Reduction: Formation of N-benzyl-2-chloro-N,4-dimethylbenzylamine.
Scientific Research Applications
Chemistry: N-benzyl-2-chloro-N,4-dimethylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of benzamide derivatives on cellular processes. It is also employed in the development of enzyme inhibitors and receptor modulators.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N,4-dimethylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl group and chlorine atom play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The compound can inhibit or activate biochemical pathways depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
N-benzyl-2,4-dichlorobenzamide: Similar structure but with an additional chlorine atom.
N-benzyl-2-chloro-N,4-dimethylbenzylamine: Similar structure but with an amine group instead of an amide.
N-benzyl-2-chloro-N,4-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness: N-benzyl-2-chloro-N,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide core. The presence of both a benzyl group and a chlorine atom provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-benzyl-2-chloro-N,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-8-9-14(15(17)10-12)16(19)18(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAROHBGTZXFSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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